2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-(1,1,1-trifluoropropan-2-yloxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-5(9(10,11)12)16-7-6(8(14)15)3-2-4-13-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLUBIQGNSAIDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid, with the molecular formula and CAS Number 1502732-85-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Weight : 235.16 g/mol
- Molecular Structure : The compound includes a pyridine ring substituted with a trifluoropropyl ether and a carboxylic acid group.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-cancer and anti-parasitic therapies. Below is a summary of significant findings regarding its biological activity:
Anticancer Activity
Studies have suggested that compounds similar to this compound can inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism may lead to apoptosis in cancer cells by disrupting their mitotic processes .
Antimalarial Potential
Recent research has identified structural analogs of this compound as having antimalarial effects. The presence of the trifluoropropan-2-yl group enhances the compound's bioactivity against malaria parasites, potentially making it a candidate for further development as an antimalarial drug .
The primary mechanism through which this compound exerts its effects appears to involve:
- Tubulin Interaction : By stabilizing or destabilizing microtubules, the compound can interfere with the normal function of mitosis in cells.
- Inhibition of Enzymatic Activity : The compound may also inhibit specific enzymes involved in cellular metabolism and signal transduction pathways related to cancer cell survival and proliferation .
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that derivatives of pyridine carboxylic acids showed significant cytotoxicity. The study utilized assays to measure cell viability and apoptosis rates, indicating that the tested compounds could effectively induce cancer cell death through microtubule disruption.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Tubulin polymerization inhibition |
| HeLa (Cervical) | 15.0 | Induction of apoptosis via microtubule destabilization |
| A549 (Lung) | 10.0 | Inhibition of cell division |
Study 2: Antimalarial Activity
In vitro studies have shown that compounds structurally related to this compound exhibit antimalarial activity against Plasmodium falciparum. The results indicated a dose-dependent response with significant inhibition at low micromolar concentrations.
| Compound Name | IC50 (nM) | Target Organism |
|---|---|---|
| Trifluoropropyl pyridine derivative | 50 | Plasmodium falciparum |
| Control (Chloroquine) | 20 | Plasmodium falciparum |
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
Research indicates that 2-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid may serve as a valuable scaffold for the development of new pharmaceuticals. Its structural features allow for modulation of biological activity, particularly in the context of:
- Ion Channel Modulation : The compound has been studied as a potential modulator of voltage-gated sodium channels, which are critical in various neurological disorders .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics .
Case Study: Sodium Channel Blockers
A patent describes the use of this compound as an effective blocker of TTX-S (tetrodotoxin-sensitive) sodium channels. This application is particularly relevant in treating conditions like cardiac arrhythmias and certain types of pain syndromes .
Agrochemical Applications
Pesticide Development
The trifluoropropyl moiety in this compound enhances its lipophilicity, which can improve its efficacy as a pesticide. Research into its derivatives has shown promise in targeting specific pests while minimizing environmental impact. This makes it suitable for:
- Insecticides : Targeting specific insect pests with reduced toxicity to non-target species.
- Herbicides : Potentially serving as an active ingredient in formulations aimed at controlling weed growth effectively.
Chemical Intermediate
Due to its unique structure, this compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize various derivatives that possess enhanced biological activity or improved physical properties.
Summary Table of Applications
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical differences between the target compound and its analogues:
Functional Group Analysis
Trifluoropropoxy vs. Trifluoromethyl: The trifluoropropoxy group in the target compound provides a bulkier substituent than the trifluoromethyl group in the pyrrolidine derivative . The ether linkage in the trifluoropropoxy group enhances flexibility compared to rigid trifluoromethyl substituents.
Carboxylic Acid vs. Alcohol/Amino Groups: The carboxylic acid in the target compound (pKa ~2.5) significantly increases acidity compared to the alcohol (pKa ~16–18) and amino (pKa ~9–10) groups in analogues like 3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol . This acidity improves solubility in physiological environments.
Methyl Substitution :
- The methyl-substituted analogue (249.18 g/mol) has a marginally higher molecular weight than the target compound. The methyl group may enhance lipophilicity (logP increase by ~0.5) but could introduce steric clashes in molecular interactions .
Research Findings and Implications
- Metabolic Stability : Trifluorinated groups in the target compound and its analogues resist oxidative degradation, a key advantage in drug design.
- Solubility-Bioavailability Trade-off: The carboxylic acid group improves solubility but may limit blood-brain barrier penetration compared to non-ionizable analogues like 3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol .
Preparation Methods
Etherification of Pyridine-3-carboxylic Acid Derivatives
A common approach involves the nucleophilic substitution or etherification of a hydroxyl or halogenated pyridine-3-carboxylic acid derivative with a trifluoropropan-2-yl moiety.
- Starting Materials: 2-hydroxy- or 2-halopyridine-3-carboxylic acid derivatives.
- Reagents: 1,1,1-trifluoropropan-2-ol or trifluoropropan-2-yl halides.
- Catalysts: Acid or base catalysts to promote ether bond formation.
- Conditions: Solvents such as methanol, ethanol, or aprotic solvents; temperatures ranging from ambient to reflux depending on reagents.
This method allows direct installation of the trifluoropropan-2-yloxy group onto the pyridine ring with control over regioselectivity.
Palladium-Catalyzed Coupling Reactions
Based on related patent literature, palladium-catalyzed cross-coupling reactions can be employed to introduce trifluoropropan-2-yl groups onto aromatic systems, including pyridine derivatives.
- Catalysts: Palladium on carbon, palladium powder, or palladium complexes.
- Solvents: Alcohols (methanol, ethanol, isopropanol), ethers (THF, 2-methyl-THF), or mixtures.
- Bases: Pyridine or substituted pyridines, tertiary amines.
- Reaction Parameters: Catalyst loading from 0.0001 to 0.1 fold relative to substrate; solvent volume 1 to 10 times substrate weight; reaction temperatures optimized for maximum conversion.
This method is advantageous for its mild conditions and high selectivity, particularly for sensitive trifluoromethylated intermediates.
Use of Intermediates and Multi-Step Synthesis
Some advanced synthetic routes involve preparing intermediates such as 4-bromo-5-fluoro-2-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}benzoic acid or nitrile derivatives, which are then converted into the target compound through further functional group transformations.
- Intermediates: Halogenated pyridine carboxylic acids with trifluoropropan-2-yloxy substituents.
- Subsequent Steps: Hydrolysis, amide formation, or other modifications to achieve the final acid functionality.
- Advantages: Allows stereochemical control and purification at intermediate stages.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Etherification of pyridine-3-carboxylic acid derivatives | 2-hydroxy/2-halopyridine-3-carboxylic acid + trifluoropropan-2-ol/halides, acid/base catalyst, alcohol solvents | Direct installation, straightforward | Requires regioselectivity control, possible side reactions |
| Palladium-catalyzed coupling | Pd/C or Pd powder catalyst, alcohol solvents, pyridine base | Mild conditions, high selectivity | Catalyst cost, sensitivity to moisture/air |
| Multi-step synthesis via intermediates | Halogenated trifluoropropan-2-yloxy pyridine intermediates, subsequent functional group transformations | Stereochemical control, purity | More steps, longer synthesis time |
Research Findings and Optimization
- Optimization of catalyst loading and solvent choice significantly affects yield and purity in palladium-catalyzed methods.
- The choice of base (e.g., substituted pyridines) can influence reaction rates and selectivity.
- Multi-step syntheses allow for the preparation of stereochemically defined trifluoropropan-2-yl ethers, which is critical for biological activity studies.
- Reaction conditions such as temperature, solvent polarity, and reaction time are tailored to minimize side reactions and degradation of trifluoromethyl groups.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid in a laboratory setting?
- Methodological Answer : Synthesis typically involves functionalizing the pyridine ring at the 3-position with a carboxylic acid group and introducing the trifluoropropoxy substituent at the 2-position. Critical steps include:
- Esterification : Use tert-butyl alcohol and acid catalysts to protect the carboxylic acid group during intermediate steps .
- Nucleophilic Substitution : Introduce the trifluoropropoxy group via reaction with 1,1,1-trifluoropropan-2-ol under basic conditions (e.g., NaH or K₂CO₃) .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm the presence of the trifluoromethyl group and pyridine ring protons. ¹³C NMR verifies the carboxylic acid and ether linkages .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns .
- HPLC : Monitors purity and identifies byproducts during synthesis .
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group increases the electrophilicity of adjacent carbons. For example:
- Hydrolysis : The trifluoropropoxy substituent can be hydrolyzed under acidic conditions (e.g., HCl/H₂O) to yield a hydroxyl derivative .
- Substitution Reactions : React with amines or thiols in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., using a Bruker APEXII detector) provides precise bond lengths and angles. For example:
- Crystal Growth : Slow evaporation of ethanol/water mixtures yields suitable crystals .
- Data Analysis : SHELX software refines the structure, resolving ambiguities in stereochemistry or hydrogen bonding .
- Case Study : A related pyridine-3-carboxylic acid derivative showed intermolecular hydrogen bonding between the carboxylic acid and pyridine nitrogen, stabilizing the crystal lattice .
Q. What strategies mitigate data contradictions in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Statistical Validation : Use multivariate analysis (e.g., partial least squares regression) to correlate substituent effects with bioactivity .
- Control Experiments : Compare analogs (e.g., methyl vs. trifluoromethyl groups) to isolate electronic or steric contributions .
- Computational Modeling : Density functional theory (DFT) predicts electronic properties (e.g., HOMO/LUMO energies) to rationalize experimental trends .
Q. How can researchers optimize reaction yields for large-scale synthesis without compromising purity?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce side reactions (e.g., decarboxylation) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate esterification or substitution steps .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., acetyl-CoA carboxylase) using spectrophotometric methods .
- Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, with DMSO as a solubilizing agent (<0.1% v/v) .
- Metabolic Stability : Incubate with liver microsomes and analyze degradation via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
